molecular formula C24H27NO6 B12061717 Fmoc-Glu(OtBu)-OH-15N

Fmoc-Glu(OtBu)-OH-15N

Cat. No.: B12061717
M. Wt: 426.5 g/mol
InChI Key: OTKXCALUHMPIGM-HWAMHAJJSA-N
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Description

Fmoc-Glu(OtBu)-OH-15N: is a derivative of glutamic acid, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group, a tert-butyl (OtBu) ester protecting group on the carboxyl group, and a nitrogen-15 isotope label. This compound is widely used in the field of solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(OtBu)-OH-15N involves several steps:

    Fmoc Protection: The amino group of glutamic acid is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    OtBu Protection: The carboxyl group is protected by reacting with tert-butyl alcohol in the presence of a strong acid like sulfuric acid or p-toluenesulfonic acid.

    15N Labeling: The nitrogen-15 isotope is introduced by using a nitrogen-15 labeled ammonia or amine source during the synthesis.

Industrial Production Methods: The industrial production of this compound typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-Glu(OtBu)-OH-15N can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The Fmoc and OtBu protecting groups can be selectively removed under mild conditions using reagents like piperidine and trifluoroacetic acid, respectively.

Common Reagents and Conditions:

    Fmoc Removal: 20% piperidine in dimethylformamide (DMF).

    OtBu Removal: 50% trifluoroacetic acid in dichloromethane (DCM).

Major Products:

Scientific Research Applications

Chemistry: Fmoc-Glu(OtBu)-OH-15N is extensively used in the synthesis of peptides, particularly in solid-phase peptide synthesis. It serves as a building block for introducing glutamic acid residues into peptide chains .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The nitrogen-15 isotope label allows for detailed nuclear magnetic resonance (NMR) studies .

Medicine: this compound is used in the development of peptide-based drugs. Its stability and ease of deprotection make it ideal for synthesizing therapeutic peptides .

Industry: In the industrial sector, this compound is used in the large-scale production of peptides for various applications, including pharmaceuticals and biotechnology .

Mechanism of Action

The mechanism of action of Fmoc-Glu(OtBu)-OH-15N primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The OtBu group protects the carboxyl group, allowing for selective reactions at other sites. The nitrogen-15 isotope label enables detailed studies of molecular interactions using NMR spectroscopy .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its nitrogen-15 isotope label, which allows for advanced NMR studies. This makes it particularly valuable in research applications where detailed molecular interactions need to be studied .

Properties

Molecular Formula

C24H27NO6

Molecular Weight

426.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1/i25+1

InChI Key

OTKXCALUHMPIGM-HWAMHAJJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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